(S)-3-chlorostyrene oxide
Overview
Description
(S)-3-chlorostyrene oxide is a chiral epoxide compound characterized by the presence of a chlorine atom on the styrene oxide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-3-chlorostyrene oxide can be synthesized through several methods. One common approach involves the asymmetric epoxidation of (S)-3-chlorostyrene using chiral catalysts. The reaction typically employs oxidizing agents such as m-chloroperbenzoic acid under controlled conditions to ensure the formation of the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-3-chlorostyrene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted styrene derivatives.
Scientific Research Applications
(S)-3-chlorostyrene oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-chlorostyrene oxide involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential use in biochemical studies and drug development.
Comparison with Similar Compounds
Similar Compounds
Styrene oxide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
®-3-chlorostyrene oxide: The enantiomer of (S)-3-chlorostyrene oxide, with different stereochemical properties.
3-chloropropylene oxide: Similar structure but with a different alkene backbone.
Biological Activity
(S)-3-chlorostyrene oxide is a compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and biochemistry. This article explores the biological properties, enzymatic interactions, and potential applications of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is an epoxide derived from styrene, featuring a chlorine atom at the 3-position of the aromatic ring. Its chemical formula is . The presence of the epoxide group contributes to its reactivity and biological activity.
Enzymatic Hydrolysis and Isomerization
Research indicates that this compound can be hydrolyzed by specific bacterial enzymes. For instance, studies have shown that epoxide hydrolases from Sphingopyxis sp. exhibit high enantioselectivity in converting this compound into its corresponding diol with significant yields and enantiomeric excesses (ee) . The following table summarizes the hydrolysis results:
Substrate | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
This compound | 28.7 | 99.9 |
(R)-Phenyl-1,2-ethanediol | 92.6 | 98 |
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Extracts containing this compound were shown to inhibit the growth of various Gram-positive bacteria, demonstrating potential as an antibacterial agent . The minimal bactericidal concentration (MBC) values indicate varying degrees of effectiveness against different strains.
Cytotoxicity Studies
Cytotoxicity assays have revealed that this compound exhibits moderate cytotoxic effects on certain cell lines. The median cytotoxic concentration (CC50) was determined using the MTT assay, which measures cell viability after exposure to the compound. Results indicated that while some cell lines were affected, others showed resilience, suggesting selective toxicity .
Case Studies
- Enzymatic Conversion : A study highlighted the use of engineered strains of Rhodococcus opacus for the conversion of styrene oxide derivatives into valuable products, showcasing the utility of this compound in biotransformation processes . This approach emphasizes its potential in biocatalysis for producing fine chemicals.
- Bacterial Resistance Mechanisms : Investigations into Mycobacterium tuberculosis have revealed that certain strains can withstand copper stress more effectively when exposed to compounds like this compound, indicating a possible role in modulating bacterial fitness under stress conditions .
Properties
IUPAC Name |
(2S)-2-(3-chlorophenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKRPGFBQGEBF-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466056 | |
Record name | (S)-3-chlorostyrene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115648-90-3 | |
Record name | (S)-3-chlorostyrene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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